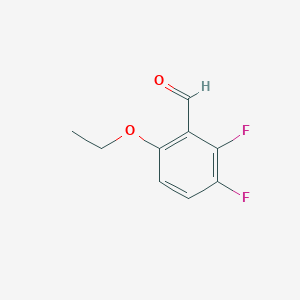
1-Methyl-1H-Indazol-3-carboxamid
Übersicht
Beschreibung
1-Methyl-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
1-Methyl-1H-indazole-3-carboxamide is a derivative of indazole, a nitrogen-containing heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors
Mode of Action
Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that these compounds may affect cell cycle regulation pathways.
Pharmacokinetics
In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market . These studies investigated their physicochemical parameters and structure-metabolism relationships (SMRs). Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). Predicted Human in vivo hepatic clearance (CL H) ranged from 0.34 ± 0.09 to 17.79 ± 0.20 mL min −1 kg −1 in pHLM and 1.39 ± 0.27 to 18.25 ± 0.12 mL min −1 kg −1 in pHHeps . These findings suggest that 1-Methyl-1H-indazole-3-carboxamide may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds may have various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PAK1, a kinase involved in various cellular processes This suggests that it may interact with enzymes such as kinases and potentially other proteins within the cell
Cellular Effects
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . These compounds have been found to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . It’s plausible that 1-Methyl-1H-indazole-3-carboxamide might have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
As mentioned, it has been identified as a potential PAK1 inhibitor , suggesting that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity This could potentially lead to changes in gene expression and other downstream effects
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carboxamide can be synthesized through various methodsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of 1-Methyl-1H-indazole-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indazole derivatives .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-3-carboxamide
- 1-Methylindazole-3-carboxylic acid
- 3-Amino-1H-indazole-1-carboxamide
Uniqueness: 1-Methyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Eigenschaften
IUPAC Name |
1-methylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROETJHCUDAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129137-93-5 | |
| Record name | 1-methyl-1H-indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Granisetron interact with its target and what are the downstream effects?
A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []
Q2: What is the structural characterization of Granisetron?
A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []
Q3: What are the analytical methods used to characterize and quantify Granisetron?
A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


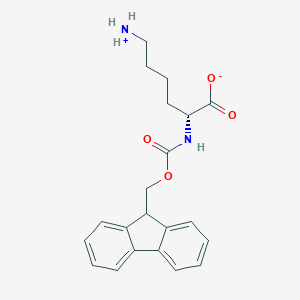
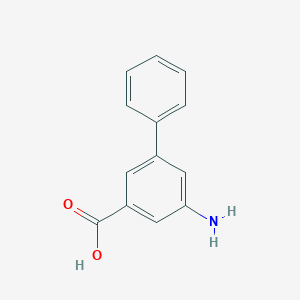
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
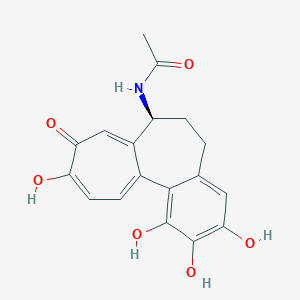
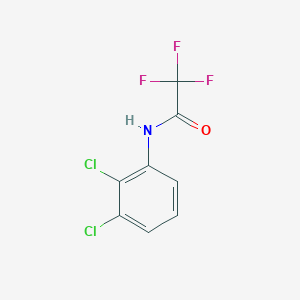
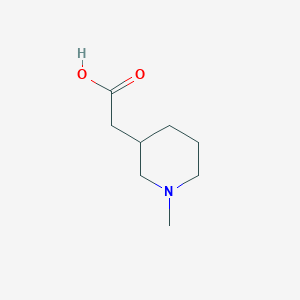
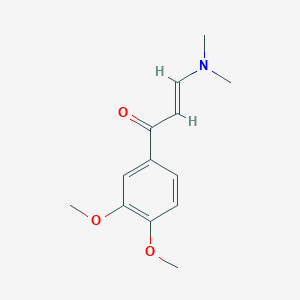

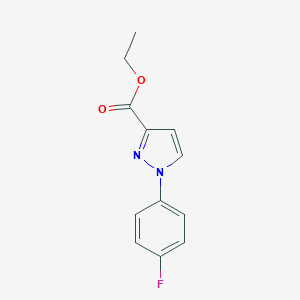
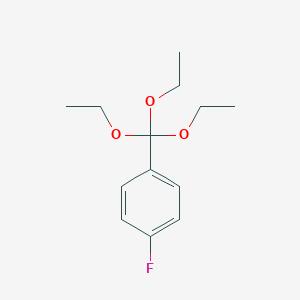
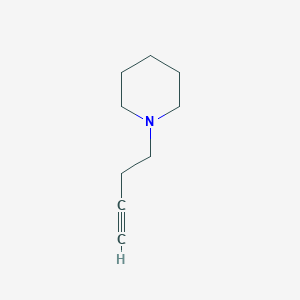
![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
